molecular formula C12H22O2 B1250594 (R)-7-Isohexyloxepane-2-one

(R)-7-Isohexyloxepane-2-one

Cat. No.: B1250594
M. Wt: 198.3 g/mol
InChI Key: UBMFFGFEUOLSRP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-7-Isohexyloxepane-2-one is a seven-membered cyclic ester (lactone) with a branched isohexyl group (–CH(CH₂)₃CH₂CH₂CH₃) at the 7-position of the oxepane ring. This compound belongs to the class of ε-lactones, characterized by their six-carbon distance between the ester oxygen and the carbonyl group.

Key structural features:

  • Core structure: Oxepane-2-one (ε-lactone).
  • Substituent: (R)-configured isohexyl group at the 7-position.
  • Chirality: The (R)-enantiomer may exhibit distinct biological or physicochemical properties compared to its stereoisomers.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(7R)-7-(4-methylpentyl)oxepan-2-one

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-8-11-7-3-4-9-12(13)14-11/h10-11H,3-9H2,1-2H3/t11-/m1/s1

InChI Key

UBMFFGFEUOLSRP-LLVKDONJSA-N

Isomeric SMILES

CC(C)CCC[C@H]1CCCCC(=O)O1

Canonical SMILES

CC(C)CCCC1CCCCC(=O)O1

Synonyms

(R)-10-methyl-6-undecanolide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-7-Isohexyloxepane-2-one with two structurally related lactones:

Property (R)-7-Isohexyloxepan-2-one (4R,7S)-7-Isopropyl-4-methyloxepan-2-one 7-Hexyloxepan-2-one
CAS Number Not reported 130981-75-8 16429-21-3
Molecular Formula C₁₂H₂₂O₂ (inferred) C₁₀H₁₈O₂ C₁₂H₂₂O₂
Molecular Weight (g/mol) ~198.3 (calculated) 170.25 198.30
Substituent Isohexyl (branched C₆) Isopropyl (branched C₃) + methyl Hexyl (linear C₆)
Lipophilicity (LogP) High (estimated) Moderate (LogP ~3.2) High (LogP ~4.5)
Boiling Point Not reported ~250–270°C (predicted) ~280–300°C (predicted)

Key Observations :

  • Branching vs.
  • Molecular Weight : The isohexyl analog shares a molecular weight similar to 7-hexyloxepan-2-one but differs in spatial arrangement, which may influence vapor pressure and solubility.
  • Chirality : The (R)-configuration could enhance enantioselective interactions in biological systems, though this remains untested for this specific compound .
(4R,7S)-7-Isopropyl-4-methyloxepan-2-one
  • Classification: Monoterpenoid derivative, often associated with natural product biosynthesis .
  • Applications : Used in fragrance industries for its woody, musky odor profile.
  • Stability : Methyl and isopropyl groups enhance thermal stability, making it suitable for high-temperature processes .
7-Hexyloxepan-2-one
  • Classification : Synthetic lactone with industrial relevance.
  • Applications : Intermediate in polymer chemistry and flavoring agents (e.g., coconut-like aroma).
  • Reactivity : The linear hexyl chain facilitates nucleophilic attacks at the ester carbonyl, enabling derivatization .
(R)-7-Isohexyloxepan-2-one (Hypothetical Analysis)
  • Predicted Applications: Potential use in asymmetric catalysis or enantioselective drug synthesis due to its chiral center.
  • Limitations: Limited commercial availability and lack of empirical data on toxicity or metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-7-Isohexyloxepane-2-one
Reactant of Route 2
(R)-7-Isohexyloxepane-2-one

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